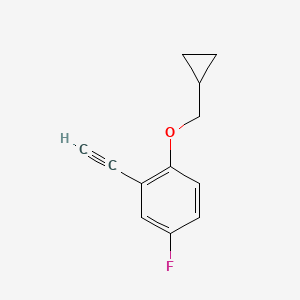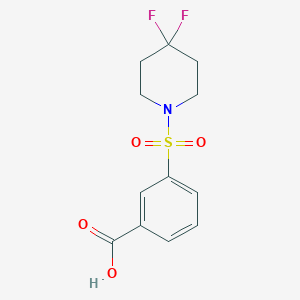
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. It is known for its utility in various research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethyl-1-piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research fields:
作用機序
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)phenylmethanol
- 3-Chloro-2-(4,4-dimethylpiperidin-1-yl)phenylmethanol
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific structural features, such as the presence of the piperidine ring and the chloro substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H22ClNO |
|---|---|
分子量 |
267.79 g/mol |
IUPAC名 |
1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H22ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6,11,18H,7-10H2,1-3H3 |
InChIキー |
CGVMUBYWLAQIIT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


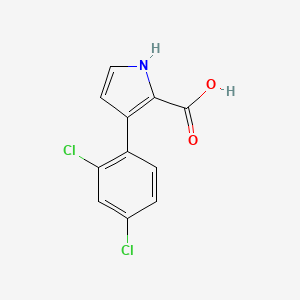
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)

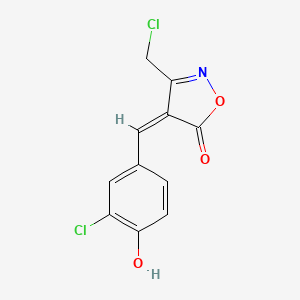
![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
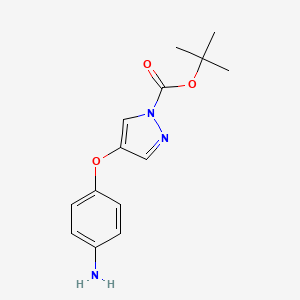
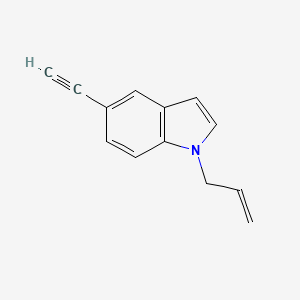
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)
